

Technical Whitepaper: Preclinical Anticancer Profile of the Evodiamine Derivative Crc-IN-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Crc-IN-1**

Cat. No.: **B15600725**

[Get Quote](#)

Disclaimer: Publicly available scientific literature and databases contain limited to no specific information on an evodiamine derivative designated as "**Crc-IN-1**." Therefore, this technical guide has been compiled based on the well-documented anticancer activities of its parent compound, evodiamine, with a focus on colorectal cancer (CRC). The data, experimental protocols, and signaling pathways described herein are representative of the known effects of evodiamine and serve as a framework for the potential preclinical profile of a novel derivative like **Crc-IN-1**.

Executive Summary

Evodiamine, a quinolone alkaloid isolated from *Evodia rutaecarpa*, has demonstrated significant anticancer properties against a range of malignancies, including colorectal cancer.^[1] ^[2]^[3] This technical guide summarizes the preclinical data on the anticancer activity of evodiamine, presented as a proxy for its derivative, **Crc-IN-1**. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.^[2]^[4] This document provides an in-depth overview of its effects on CRC cells, detailed experimental methodologies, and visual representations of the implicated molecular pathways, intended for researchers and professionals in drug development.

In Vitro Anticancer Activity Cytotoxicity against Colorectal Cancer Cell Lines

Evodiamine exhibits potent dose- and time-dependent cytotoxic effects on various human colorectal cancer cell lines.[\[5\]](#) The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy in suppressing the proliferation of CRC cells.

Cell Line	Treatment Duration (h)	IC ₅₀ (μM)	Reference
HCT-116	24	~6	[5]
	<6	[5]	
	72	[5]	
HT-29	24	~6	[5]
	<6	[5]	
	72	[5]	
SW480	Not Specified	Not Specified	[4]

Induction of Apoptosis

A key mechanism of evodiamine's anticancer activity is the induction of programmed cell death, or apoptosis. This is characterized by the activation of caspases and alterations in apoptosis-related proteins.

Cell Line	Treatment	Observation	Quantitative Data	Reference
CRC Cells	Evodiamine	Increased apoptosis	Data not specified	[2]
SW480	Evodiamine	Increased expression of pro-apoptotic Bax and Beclin1	Data not specified	[3]
SW480	Evodiamine	Decreased expression of anti-apoptotic Bcl-2	Data not specified	[3]
CRC Cells	Evodiamine	Increased expression of cleaved caspase-3	Data not specified	[2]

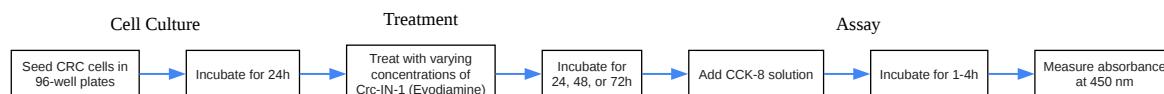
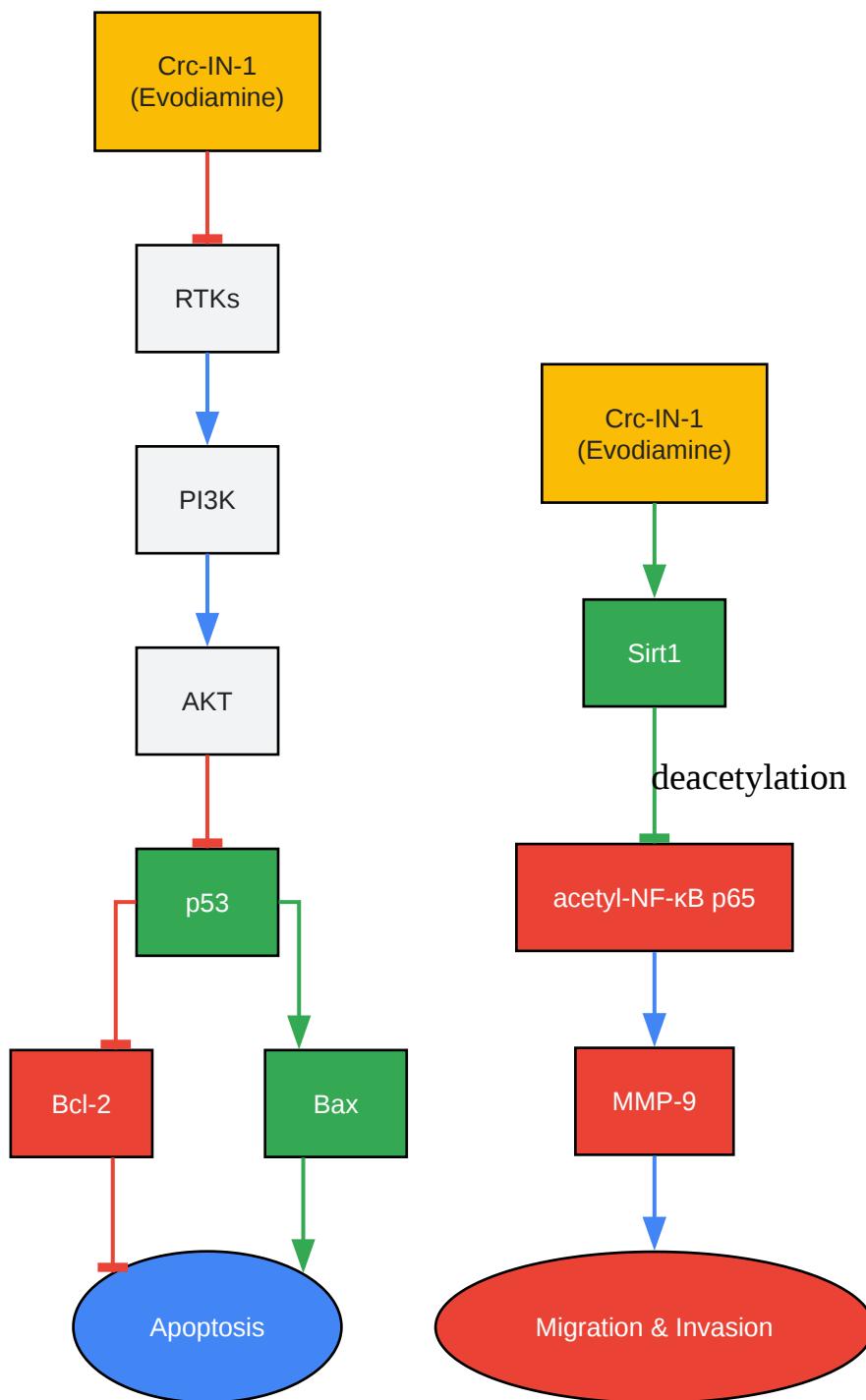
Cell Cycle Arrest

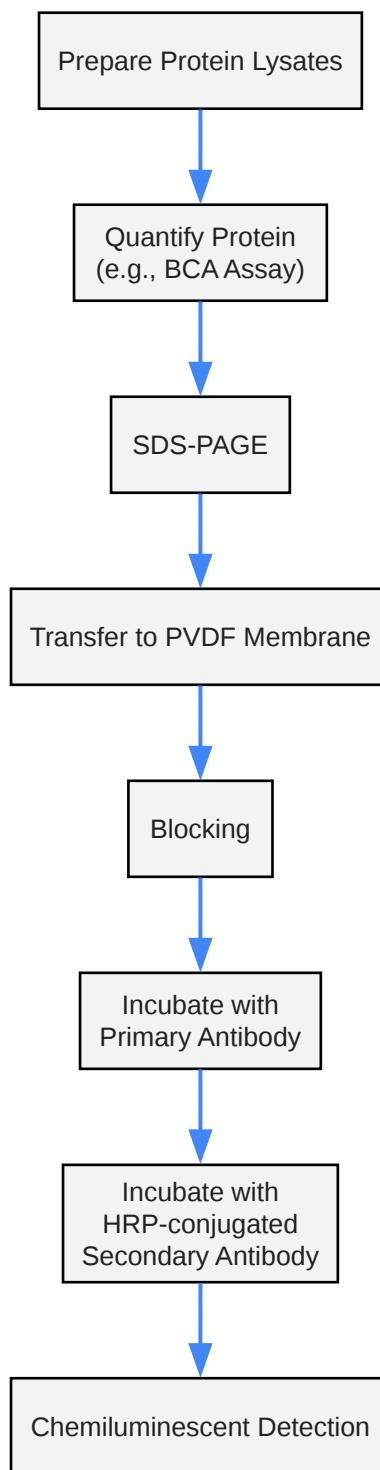
Evodiamine has been shown to interfere with the normal progression of the cell cycle in colorectal cancer cells, leading to arrest at specific phases.[4]

Cell Line	Treatment	Effect	Quantitative Data	Reference
SW480	Evodiamine	G2/M phase arrest	Data not specified	[4]
CRC Cells	Evodiamine	G1/S phase arrest	Data not specified	[2]

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo antitumor potential of evodiamine in colorectal cancer.



Animal Model	Cell Line Xenograft	Treatment	Outcome	Reference
Nude Mice	HCT-116	10 mg/kg Evodiamine (intraperitoneal)	Significant suppression of tumor xenograft growth	[2]
Mice	Not Specified	Evodiamine	Reduced tumor metastasis	[5]


Mechanism of Action: Signaling Pathways

Evodiamine exerts its anticancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in colorectal cancer.[2][5]

Inhibition of the PI3K/AKT/p53 Signaling Pathway

Evodiamine has been shown to inhibit the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, and activate the p53 tumor suppressor pathway.[2]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Whitepaper: Preclinical Anticancer Profile of the Evodiamine Derivative Crc-IN-1]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15600725#evodiamine-derivative-crc-in-1-anticancer-activity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com